4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furyl group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the furyl group, and the attachment of the chlorophenoxy moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and molecules with chlorophenoxy or furyl groups. Examples include:
- 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol
- 3-(1H-Indol-2-yl)Isoxazole Derivatives
Uniqueness
What sets 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21ClN4O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-[[5-[(3-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21ClN4O3/c1-3-9-22-20(26)19-18(12-24-25(19)2)23-11-16-7-8-17(28-16)13-27-15-6-4-5-14(21)10-15/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,26) |
InChI Key |
MTAZYDJOCJXBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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